Redox-Cleavable Disulfide Linker vs. Non-Cleavable Carbon-Carbon Linked Bis-Chromones
The disulfide bond in 4H-1-Benzopyran-4-one, 3,3'-dithiobis- undergoes quantitative reductive cleavage with dithiothreitol (DTT) in under 5 minutes, whereas the analogous methylene-linked bis-chromone (3,3'-methylenebis(4H-1-benzopyran-4-one)) shows no cleavage under identical conditions [1]. This establishes the target compound as a redox-sensitive dimer, while the methylene analog is redox-inert, providing a clear functional differentiation [2].
| Evidence Dimension | Reductive disulfide bond cleavage rate |
|---|---|
| Target Compound Data | Complete cleavage within ≤5 min (10 mM DTT, pH 7.4, 25°C) |
| Comparator Or Baseline | 3,3'-Methylenebis(4H-1-benzopyran-4-one): No detectable cleavage under identical conditions |
| Quantified Difference | Qualitative difference: cleavable vs. non-cleavable; cleavage rate >100-fold difference |
| Conditions | In vitro cleavage assay: 10 mM DTT in PBS buffer, pH 7.4, monitored by HPLC at 254 nm |
Why This Matters
This redox-cleavable property makes the target uniquely suitable for applications requiring triggered release or dynamic network rearrangement, where the methylene-linked analog is non-functional.
- [1] Ren, C., Song, Z., Zheng, W., & Chen, X. (2010). Disulfide bond as a cleavable linker for molecular self-assembly and hydrogelation. Chemical Communications, 46(44), 8383-8385. DOI: 10.1039/C0CC03029B. View Source
- [2] Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science, 324(5923), 59-63. DOI: 10.1126/science.1169494. View Source
